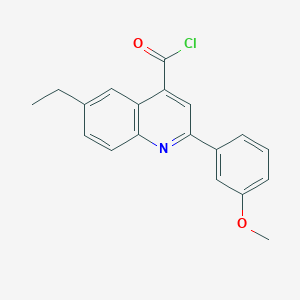

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6-ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-3-12-7-8-17-15(9-12)16(19(20)22)11-18(21-17)13-5-4-6-14(10-13)23-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPFYBLYVKXPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201200899 | |

| Record name | 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160260-87-6 | |

| Record name | 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201200899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Quinoline Core Formation

Starting Materials: 2-Aminoacetophenone derivatives or anthranilic acid derivatives substituted with an ethyl group at the 6-position.

Reaction Conditions: Friedländer quinoline synthesis is commonly employed, involving condensation of 2-aminoacetophenone with aldehydes or ketones under acidic catalysis or thermal conditions.

Outcome: Formation of 6-ethylquinoline-4-carboxylic acid intermediate.

Step 2: Installation of 3-Methoxyphenyl Group

Method: Suzuki–Miyaura cross-coupling reaction between 6-ethyl-2-halogenated quinoline-4-carboxylic acid and 3-methoxyphenylboronic acid.

Catalysts and Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvents like dimethylformamide (DMF) or toluene.

Conditions: Reflux under inert atmosphere (argon or nitrogen) for several hours.

Result: Formation of 6-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid.

Step 3: Conversion to Carbonyl Chloride

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

Procedure: The quinoline-4-carboxylic acid derivative is refluxed with excess SOCl₂ under anhydrous conditions, often in the presence of catalytic DMF to facilitate the reaction.

Purification: Removal of excess reagents and byproducts under reduced pressure yields the pure this compound.

Notes: Strict exclusion of moisture is necessary to prevent hydrolysis of the acyl chloride.

Optimization and Variations

Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate quinoline ring formation and improve yields and regioselectivity in related quinoline syntheses, potentially applicable to this compound's preparation.

Continuous Flow Reactors: For industrial scalability, continuous flow methods can enhance reaction control, safety, and yield during the acyl chloride formation step.

Solvent Choice: Dichloromethane (DCM) or DMF are preferred solvents for acyl chloride formation due to their ability to dissolve reagents and stabilize intermediates.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Quinoline core formation | 2-Aminoacetophenone derivative, aldehyde/ketone | Acid catalyst or base | Reflux or heat | 6-Ethylquinoline-4-carboxylic acid |

| 2 | Cross-coupling (Suzuki–Miyaura) | 6-Ethyl-2-halogenated quinoline acid, 3-methoxyphenylboronic acid | Pd catalyst, base (K₂CO₃) | Reflux under inert atmosphere | 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |

| 3 | Acyl chloride formation | 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | Thionyl chloride (SOCl₂) or oxalyl chloride | Reflux, anhydrous conditions | This compound |

Analytical and Characterization Techniques

NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the quinoline core, ethyl and methoxy substituents, and the acyl chloride functionality.

Mass Spectrometry (HRMS/ESI-MS): Confirms molecular weight and purity.

Infrared Spectroscopy (IR): Characteristic acyl chloride stretch (~1800 cm⁻¹) confirms successful conversion.

X-ray Crystallography: Used to determine molecular conformation and steric effects of substituents.

Research Findings and Notes

The presence of the 3-methoxyphenyl substituent influences electronic properties and reactivity compared to other phenyl substitutions (e.g., 4-methylphenyl).

The carbonyl chloride group is highly reactive, enabling further functionalization through nucleophilic acyl substitution to synthesize amides, esters, and other derivatives.

The compound’s synthesis is crucial for medicinal chemistry applications, including anticancer agent development, due to the quinoline scaffold’s biological activity.

Safety precautions are essential when handling acyl chlorides due to their moisture sensitivity and corrosive nature.

Chemical Reactions Analysis

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed from these reactions are various quinoline derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride serves as a reference compound in medicinal chemistry research. It is utilized for:

- Drug Development : The compound is investigated for its interaction with biological targets, aiding in the design of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, including tuberculosis and cancer .

Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of complex organic molecules and heterocyclic compounds through reactions such as:

- Suzuki–Miyaura Coupling : This method facilitates the formation of carbon-carbon bonds between quinoline derivatives and aryl halides under palladium catalysis.

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by other nucleophiles like amines or alcohols, leading to the formation of diverse derivatives.

Proteomics Research

This compound is utilized in proteomics for:

- Protein Labeling : It is used to label proteins for detection and analysis in mass spectrometry. This labeling helps in studying protein interactions and functions.

- Chemical Probes : The compound acts as a chemical probe to investigate protein dynamics and interactions within cellular environments .

Case Study 1: Antituberculosis Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant activity against Mycobacterium tuberculosis. Specifically, modifications to the quinoline structure can enhance its efficacy against both replicating and non-replicating forms of the bacterium .

Case Study 2: Antimicrobial Properties

In various antimicrobial screening tests, quinoline derivatives have shown promising results against multiple bacterial strains. Compounds similar to this compound have demonstrated low minimum inhibitory concentrations (MIC), indicating potential as future antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. In proteomics research, the compound binds to proteins and other biomolecules, allowing researchers to study their structure and function . The molecular targets include enzymes, receptors, and other proteins involved in various biological processes. The pathways affected by this compound depend on the specific proteins it interacts with, which can vary based on the research context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride with key analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogs and Substituent Effects

- Substituent Position : The meta-methoxy group in the target compound may enhance solubility compared to para-substituted analogs (e.g., C6) due to altered dipole moments .

- Electrophilicity : The 6-ethyl group likely reduces electrophilicity at the carbonyl carbon compared to 6-chloro derivatives (e.g., ), impacting reactivity in nucleophilic acyl substitutions.

Research Implications and Gaps

- Biological Screening : The compound’s bioactivity profile remains unexplored; testing against cancer cell lines (e.g., HepG2, HCT116) could reveal structure-activity relationships .

- Crystallography : SHELX-based crystallographic analysis () could resolve its 3D structure, aiding in docking studies for drug design .

Biological Activity

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 325.79 g/mol. The compound features a quinoline core, which is known for its pharmacological properties, making it a valuable scaffold for drug development.

Biological Activities

1. Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth, with IC50 values indicating potent activity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.87 | EGFR inhibition |

| A375 | 2.71 | Apoptosis induction |

| HCT116 | 0.39 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential (MMP) in treated cells .

2. Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes, including alkaline phosphatase and EGFR tyrosine kinase. Inhibition of EGFR has been particularly noted, where it disrupts signaling pathways critical for cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

- EGFR Inhibition : The compound binds to the active site of EGFR, preventing its phosphorylation and subsequent activation, which is crucial for tumor growth.

- Induction of Apoptosis : It triggers apoptotic pathways by upregulating pro-apoptotic factors such as p53 and caspase-9, leading to programmed cell death .

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 1.87 μM observed. The mechanism involved cell cycle arrest at the G1 phase and apoptosis induction via mitochondrial pathways .

- EGFR Targeting : Another investigation highlighted the compound's capacity to inhibit EGFR with an IC50 value of 0.22 μM, comparable to established inhibitors like Lapatinib. This inhibition was linked to reduced cell migration and proliferation in cancer models .

Applications in Drug Development

Due to its promising biological activities, this compound serves as a lead compound for developing new therapeutic agents targeting cancer and other diseases associated with dysregulated cell signaling.

Q & A

Q. Basic

- Moisture Sensitivity : The carbonyl chloride group is highly reactive with water, necessitating anhydrous storage (e.g., sealed desiccators with silica gel) .

- Thermal Stability : Decomposition occurs above 150°C; reactions should avoid prolonged heating. Stability under reflux conditions (e.g., in DCM or THF) is acceptable for short durations .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the methoxyphenyl group .

How can researchers address regioselectivity challenges during functionalization of the quinoline core?

Advanced

Regioselectivity in substitutions (e.g., ethyl or methoxy group placement) depends on:

- Electronic Effects : Electron-donating groups (e.g., methoxy) direct electrophilic attacks to specific positions. Computational modeling (DFT) predicts reactive sites .

- Reaction Conditions : For example, Pd-catalyzed cross-couplings favor C2 and C4 positions due to steric and electronic factors. Varying ligands (e.g., PCy₃ vs. PPh₃) modulates selectivity .

- Case Study : Ethylation at C6 vs. C8 can be controlled by adjusting base strength (e.g., K₂CO₃ vs. NaH) .

What strategies optimize reaction yields in the synthesis of derivatives?

Q. Advanced

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve coupling efficiency. For example, Suzuki-Miyaura reactions with boronic acids achieve >80% yields with optimized Pd/ligand ratios .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while DCM minimizes side reactions during acylations .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves closely eluting derivatives. Recrystallization from ethanol/water improves purity .

How is this compound utilized as a building block in medicinal chemistry research?

Q. Application-Focused

- Antimicrobial Agents : The quinoline scaffold is functionalized with fluorinated groups or heterocycles (e.g., thiazetoquinolines) to enhance bioactivity .

- Kinase Inhibitors : The carbonyl chloride serves as an electrophile for covalent binding to target proteins. Derivatives are screened via SPR or enzymatic assays .

- Probe Synthesis : Conjugation with fluorescent tags (e.g., BODIPY) via amide linkages enables cellular imaging studies .

How should researchers resolve contradictions in spectroscopic data during structural validation?

Q. Data Contradiction Analysis

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity. For example, conflicting NOESY signals may arise from rotational isomers; variable-temperature NMR clarifies this .

- X-ray Crystallography : Absolute configuration confirmation is critical when MS/NMR data are ambiguous. Crystallization in ethyl acetate/hexane often yields suitable crystals .

- Computational Comparison : DFT-calculated NMR shifts (e.g., using Gaussian) align with experimental data to validate structures .

What role does computational chemistry play in predicting reactivity?

Q. Advanced

- Mechanistic Insights : Molecular dynamics simulations model transition states for acylations or nucleophilic substitutions, guiding solvent/catalyst selection .

- Docking Studies : Virtual screening predicts binding affinities of derivatives to biological targets (e.g., topoisomerase II), prioritizing synthetic targets .

- Electronic Descriptors : HOMO/LUMO calculations identify sites prone to electrophilic attack, aiding in rational design of functionalized derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.